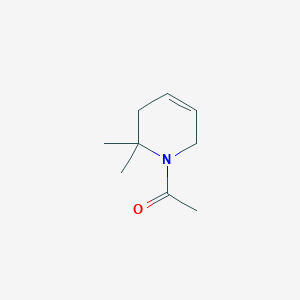
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) is an organic compound with the molecular formula C10H17NO It is a derivative of pyridine, characterized by the presence of an acetyl group and two methyl groups on the tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,2,3,6-tetrahydropyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired acetylated product .
Industrial Production Methods: In an industrial setting, the production of Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: Another derivative of pyridine with similar structural features but different functional groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A compound with a similar tetrahydropyridine ring but different substituents.
Uniqueness: Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) is unique due to its specific acetyl and dimethyl substitutions, which confer distinct chemical properties and reactivity. These features make it valuable for targeted applications in research and industry .
Propiedades
Número CAS |
132644-83-8 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(6,6-dimethyl-2,5-dihydropyridin-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)10-7-5-4-6-9(10,2)3/h4-5H,6-7H2,1-3H3 |
Clave InChI |
IMBTVIJQVWZDKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CCC1(C)C |
SMILES canónico |
CC(=O)N1CC=CCC1(C)C |
Sinónimos |
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















